

# Structural Elucidation of Anticancer Agent 182: A Technical Guide

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## Compound of Interest

Compound Name: Anticancer agent 182

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## Introduction

**Anticancer agent 182** is a cytotoxic flavonoid isolated from the roots of *Muntingia calabura* L. [1]. Identified as compound 1 in the seminal work by Kaneda et al. (1991), its chemical structure has been elucidated as (2S)-7,8,3',4',5'-pentamethoxyflavan. This document provides an in-depth technical overview of the structural determination, cytotoxic activity, and proposed mechanism of action of this promising natural product. The information presented herein is intended to serve as a comprehensive resource for researchers in oncology, medicinal chemistry, and pharmacology.

## Physicochemical Properties and Structural Data

The structural elucidation of **Anticancer Agent 182** was primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for **Anticancer Agent 182** ((2S)-7,8,3',4',5'-pentamethoxyflavan)

Technique	Data
<sup>1</sup> H-NMR	Data not fully available in the reviewed sources. Key structural assignments were made using <sup>1</sup> H- <sup>1</sup> H COSY experiments.
<sup>13</sup> C-NMR	Data not fully available in the reviewed sources. Assignments were supported by <sup>1</sup> H- <sup>13</sup> C HETCOR and selective INEPT experiments.
Mass Spec.	Data not fully available in the reviewed sources.
Structure	(2S)-7,8,3',4',5'-pentamethoxyflavan

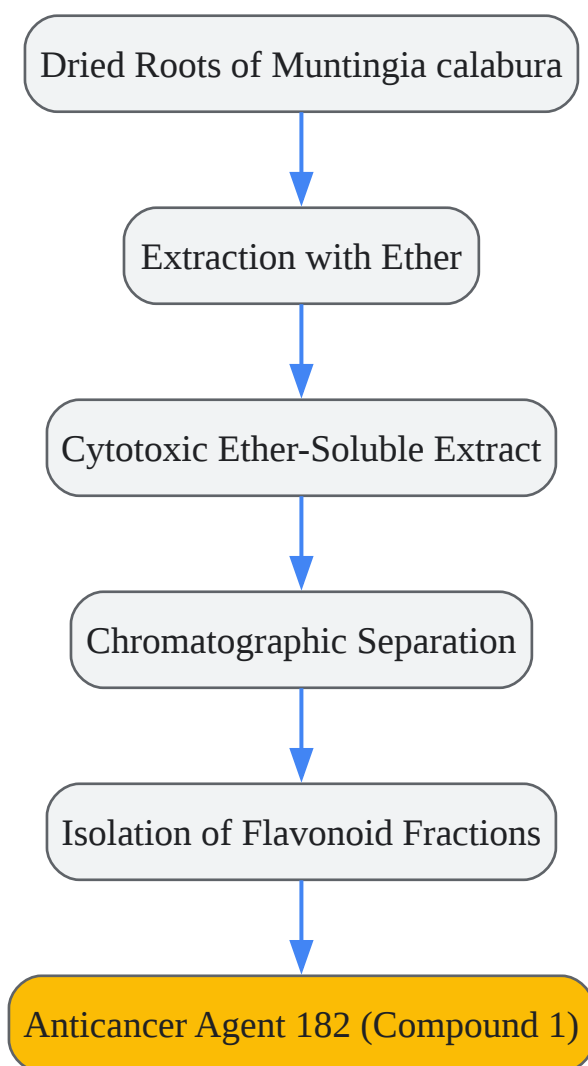
Detailed NMR and MS data are reported in the primary literature by Kaneda et al. (1991), which was not fully accessible for this review.

## Experimental Protocols

The isolation and structural characterization of **Anticancer Agent 182** involved a multi-step process, as detailed in the original research.

## Isolation and Purification

The following workflow outlines the general procedure for the isolation of **Anticancer Agent 182** from the roots of *Muntingia calabura*.



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**Caption:** General workflow for the isolation of **Anticancer Agent 182**.

- Plant Material Collection and Preparation: The roots of *Muntingia calabura* L. were collected and subsequently dried.
- Extraction: The dried root material was subjected to extraction with ether to yield a cytotoxic ether-soluble extract<sup>[1]</sup>.
- Chromatographic Separation: The crude extract underwent a series of chromatographic techniques to separate the constituent compounds.

- Isolation of **Anticancer Agent 182**: Through this process, twelve new flavonoids were isolated, including seven flavans (compounds 1-7), three flavones, and two biflavans[1]. **Anticancer Agent 182** corresponds to compound 1 from this study.

## Structural Elucidation

The determination of the chemical structure of **Anticancer Agent 182** was accomplished using the following spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments was conducted to establish the connectivity of atoms within the molecule.
  - $^1\text{H}$ - $^1\text{H}$  COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton couplings, revealing the spin systems within the flavan structure.
  - $^1\text{H}$ - $^{13}\text{C}$  HETCOR (Heteronuclear Correlation): This technique established the direct one-bond correlations between protons and their attached carbon atoms.
  - Selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): This was employed to determine long-range proton-carbon correlations, which was crucial for assigning the positions of the methoxy groups and confirming the overall flavan skeleton.
- Mass Spectrometry (MS): While specific data was not available in the reviewed abstracts, mass spectrometry would have been used to determine the molecular weight and elemental composition of the compound.

## Biological Activity

### Cytotoxicity

**Anticancer Agent 182** has demonstrated cytotoxic activity against various cancer cell lines. The flavans isolated from *Muntingia calabura* roots, including agent 182, were found to be more active than the isolated flavones[1].

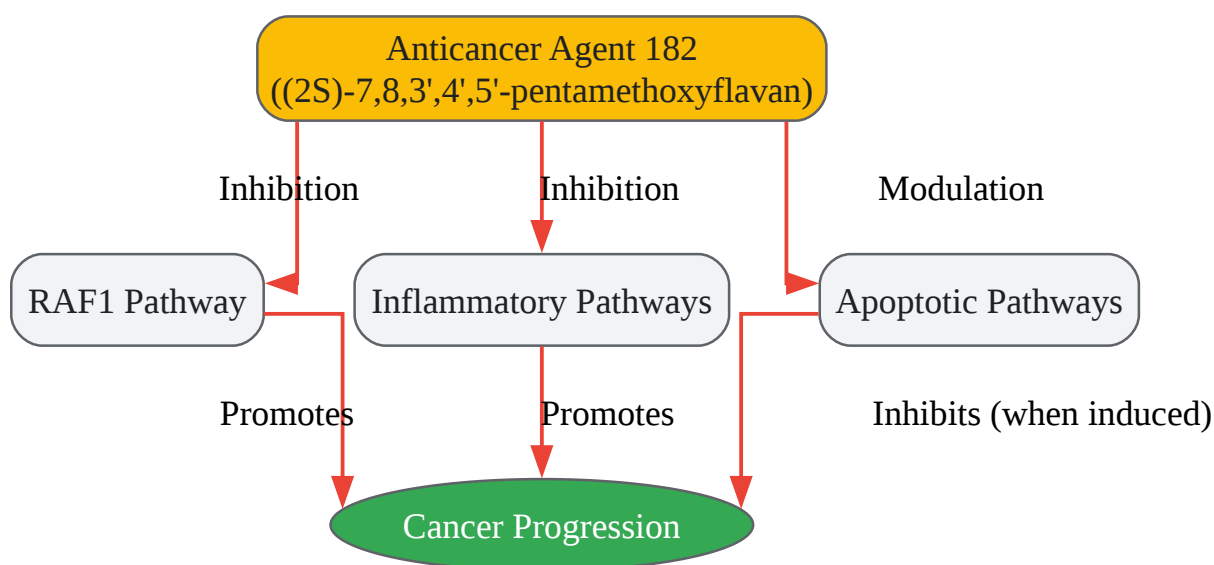
Table 2: In Vitro Cytotoxicity of Flavonoids from *Muntingia calabura*

Compound	Cell Line	IC <sub>50</sub> (μg/mL)	Reference
Flavans (general)	P-388	More active than flavones	[1]

Detailed IC<sub>50</sub> values for **Anticancer Agent 182** were not available in the reviewed literature abstracts.

## Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for **Anticancer Agent 182** has not been fully elucidated. However, studies on extracts from *Muntingia calabura* suggest that its anticancer effects may be attributed to the modulation of several key signaling pathways involved in cancer progression. Flavonoids from this plant are believed to contribute to the inhibition of inflammatory and apoptotic pathways[2]. The modulation of dysregulated signaling cascades, such as the RAF1 pathway, has been implicated in its anticancer activity[2].



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**Caption:** Proposed signaling pathways modulated by flavonoids from *Muntingia calabura*.

## Conclusion

**Anticancer Agent 182**, identified as (2S)-7,8,3',4',5'-pentamethoxyflavan from the roots of *Muntingia calabura*, represents a promising lead compound in the development of novel anticancer therapies. Its structural elucidation has been established through rigorous spectroscopic analysis. While its cytotoxic properties have been confirmed, further research is warranted to fully characterize its molecular mechanism of action and to evaluate its therapeutic potential in preclinical and clinical settings. The detailed experimental protocols and structural data provided in this guide are intended to facilitate these future investigations.

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## References

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